molecular formula C10H11NO4 B079623 N-Formyl-L-tyrosine CAS No. 13200-86-7

N-Formyl-L-tyrosine

Cat. No.: B079623
CAS No.: 13200-86-7
M. Wt: 209.2 g/mol
InChI Key: ROUWPHMRHBMAFE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the amino group is modified by the addition of a formyl group.

Mechanism of Action

Target of Action

N-Formyl-L-tyrosine primarily targets the Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play important roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, thereby having a dual function in inflammatory processes .

Mode of Action

The interaction of this compound with its targets results in changes in the inflammatory processes. Depending on the ligand it binds with, FPRs can either accelerate or inhibit key intracellular kinase-based regulatory pathways . This dual function allows FPRs to regulate inflammatory responses, monitor glial activation, accelerate neural differentiation, regulate angiogenesis, and control blood-brain barrier (BBB) permeability .

Biochemical Pathways

This compound is involved in the tyrosine metabolism pathway . Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . Half of the phenylalanine required goes into the production of tyrosine . If the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Pharmacokinetics

It’s known that the compound is a competitive inhibitor, competitive with p5c .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in inflammation and host defense. By interacting with FPRs, this compound can influence the regulation of inflammatory responses, glial activation, neural differentiation, angiogenesis, and BBB permeability .

Biochemical Analysis

Biochemical Properties

N-Formyl-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of formylated peptides, which are recognized by formyl peptide receptors (FPRs) in immune cells . FPRs can modulate oxidative stress through nicotinamide adenine dinucleotide phosphate (NADPH) oxidase-dependent reactive oxygen species (ROS) production .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of inflammation and oxidative stress in cardiovascular diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression. For instance, it is involved in the activation of NADPH oxidase, a key enzyme in the production of ROS .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the formation of formylated peptides, which are recognized by FPRs in immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-L-tyrosine can be synthesized through the formylation of L-tyrosine. One common method involves the reaction of L-tyrosine with formic acid and acetic anhydride under controlled conditions. The reaction typically proceeds at room temperature and yields this compound as a white crystalline powder .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Formyl-L-tyrosine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Its ability to modulate immune responses and inflammation sets it apart from other formylated amino acids .

Properties

IUPAC Name

(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUWPHMRHBMAFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315501
Record name N-Formyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-86-7
Record name N-Formyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13200-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Formyl-L-tyrosine
Reactant of Route 3
Reactant of Route 3
N-Formyl-L-tyrosine
Reactant of Route 4
Reactant of Route 4
N-Formyl-L-tyrosine
Reactant of Route 5
N-Formyl-L-tyrosine
Reactant of Route 6
Reactant of Route 6
N-Formyl-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.